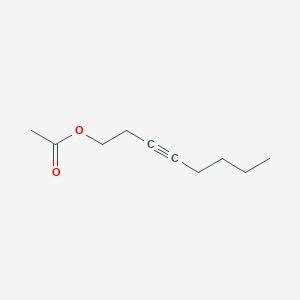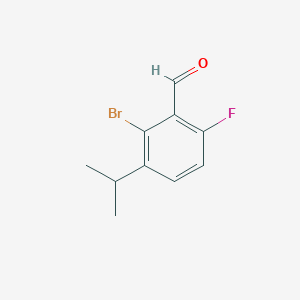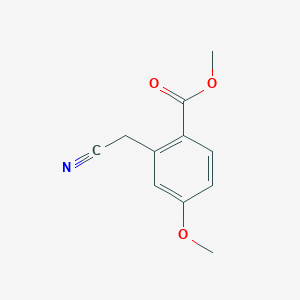
Methyl 2-(cyanomethyl)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cyanomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid and contains a cyanomethyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(cyanomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and reaction parameters can significantly impact the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
Methyl 2-(cyanomethyl)-4-methoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation. Common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
科学的研究の応用
Methyl 2-(cyanomethyl)-4-methoxybenzoate has several applications in scientific research:
作用機序
The mechanism of action of methyl 2-(cyanomethyl)-4-methoxybenzoate and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific derivative and its intended application. Detailed studies on the molecular interactions and pathways are essential to understand the compound’s effects fully.
類似化合物との比較
Methyl 2-(cyanomethyl)-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-(cyanomethyl)benzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 4-methoxybenzoate:
Methyl 2-(cyanomethyl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and biological activities.
The presence of both the cyano and methoxy groups in this compound makes it unique and versatile for various applications.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 2-(cyanomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-9-3-4-10(11(13)15-2)8(7-9)5-6-12/h3-4,7H,5H2,1-2H3 |
InChIキー |
NITFSZRXVSCESO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)OC)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


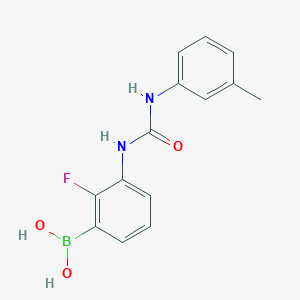
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)



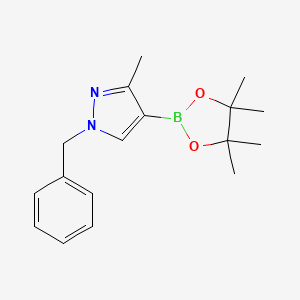
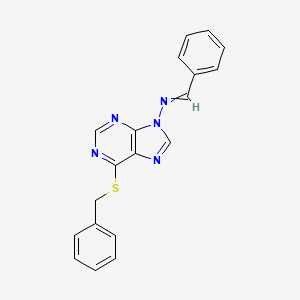
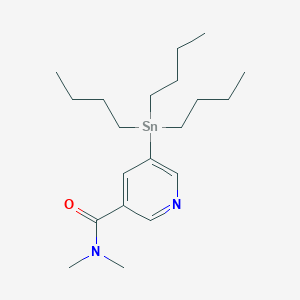
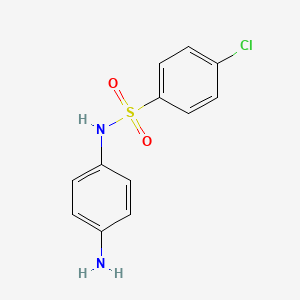
![2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-](/img/structure/B13986191.png)
![Imidazoline, 2-[3-(2-hydroxynaphthyl)]-](/img/structure/B13986197.png)

